molecular formula C10H14IN B1607206 1-(4-Iodophenyl)-n-methylpropan-2-amine CAS No. 4302-90-3

1-(4-Iodophenyl)-n-methylpropan-2-amine

Cat. No.: B1607206
CAS No.: 4302-90-3
M. Wt: 275.13 g/mol
InChI Key: MXJYUKFIZBQAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodophenyl)-N-methylpropan-2-amine is a substituted phenethylamine derivative characterized by a phenyl ring substituted with an iodine atom at the para position and an N-methylpropan-2-amine side chain.

Properties

CAS No.

4302-90-3

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

1-(4-iodophenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C10H14IN/c1-8(12-2)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI Key

MXJYUKFIZBQAJV-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)I)NC

Canonical SMILES

CC(CC1=CC=C(C=C1)I)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of arylalkylamines are highly dependent on substituents on the phenyl ring and the amine side chain. Below is a comparative analysis of key analogs:

Compound Substituent(s) Molecular Weight Key Features Evidence
1-(4-Iodophenyl)-N-methylpropan-2-amine 4-Iodo ~275.15 (estimated) High lipophilicity due to iodine; potential for unique metabolic pathways.
MDMA (1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine) 3,4-Methylenedioxy 193.24 Entactogen; inhibits CYP2D6; serotonin release enhancement.
PMMA (1-(4-Methoxyphenyl)-N-methylpropan-2-amine) 4-Methoxy 179.26 Stimulant/hallucinogen; associated with neurotoxicity; controlled substance.
5-MAPB (1-(Benzofuran-5-yl)-N-methylpropan-2-amine) Benzofuran 189.25 MDMA-like effects; altered receptor affinity due to heterocyclic ring.
1-(2-Chlorophenyl)-N-methylpropan-2-amine 2-Chloro 183.68 Steric hindrance from ortho-substituent; reduced receptor binding efficiency.
TDMA (1-(2,1,3-Benzothiadiazol-5-yl)-N-methylpropan-2-amine) Benzothiadiazole 207.27 Bioisostere of MDMA; evasion of CYP2D6 inhibition.

Pharmacological and Metabolic Differences

  • Metabolism : MDMA and PMMA are metabolized via CYP2D6, but benzothiadiazole analogs (e.g., TDMA) avoid this pathway, suggesting iodine-substituted derivatives may also exhibit distinct metabolic profiles .
  • Neuroactivity : PMMA and MDMA induce neuronal hyperactivity in cortical cultures, but iodine’s electron-withdrawing effects could modulate neurotransmitter release differently .

Legal and Regulatory Status

  • PMMA is explicitly listed as a controlled substance in multiple jurisdictions (e.g., Texas, Idaho, Mississippi) due to its high toxicity .

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